Lysyl-phenylalanyl-lysine
Overview
Description
Lysyl-phenylalanyl-lysine is a tripeptide composed of the amino acids lysine, phenylalanine, and lysine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The presence of lysine and phenylalanine residues imparts unique chemical and biological properties to this tripeptide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lysyl-phenylalanyl-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The initial amino acid (lysine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (phenylalanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the final amino acid (lysine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired tripeptide.
Chemical Reactions Analysis
Types of Reactions: Lysyl-phenylalanyl-lysine can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert disulfide bonds (if present) to thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as acyl chlorides or isocyanates can be used for nucleophilic substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiols from disulfides.
Substitution: Formation of amides or ureas.
Scientific Research Applications
Lysyl-phenylalanyl-lysine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of biomaterials and as a building block for more complex peptides.
Mechanism of Action
The mechanism of action of lysyl-phenylalanyl-lysine involves its interaction with specific molecular targets. The lysine residues can form hydrogen bonds and electrostatic interactions with negatively charged groups, while the phenylalanine residue can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biological pathways.
Comparison with Similar Compounds
Lysyl-lysyl-lysine: A tripeptide with three lysine residues, lacking the hydrophobic phenylalanine.
Phenylalanyl-phenylalanyl-phenylalanine: A tripeptide with three phenylalanine residues, lacking the charged lysine groups.
Lysyl-phenylalanyl-phenylalanine: A tripeptide with one lysine and two phenylalanine residues.
Uniqueness: Lysyl-phenylalanyl-lysine is unique due to the combination of charged lysine residues and a hydrophobic phenylalanine residue. This combination allows for diverse interactions with both hydrophilic and hydrophobic environments, making it versatile for various applications.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O4/c22-12-6-4-10-16(24)19(27)26-18(14-15-8-2-1-3-9-15)20(28)25-17(21(29)30)11-5-7-13-23/h1-3,8-9,16-18H,4-7,10-14,22-24H2,(H,25,28)(H,26,27)(H,29,30)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOFEHCPMBRNFD-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203439 | |
Record name | Lysyl-phenylalanyl-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54925-87-0 | |
Record name | Lysyl-phenylalanyl-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lysyl-phenylalanyl-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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